molecular formula C13H14O3 B2450499 methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate CAS No. 7430-89-9

methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate

Cat. No.: B2450499
CAS No.: 7430-89-9
M. Wt: 218.252
InChI Key: JXGWCLZVVXSVRQ-UHFFFAOYSA-N
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Description

Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate typically involves the reaction of naphthalene derivatives with appropriate esterifying agents. One common method involves the reaction of 1-tetralone with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives .

Scientific Research Applications

Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with specific receptors or pathways, exerting their biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-oxo-2,3-dihydro-1H-indol-2-yl)acetate
  • Methyl 2-(1-oxo-2,3-dihydro-1H-quinolin-2-yl)acetate
  • Methyl 2-(1-oxo-2,3-dihydro-1H-benzofuran-2-yl)acetate

Uniqueness

Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

IUPAC Name

methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-12(14)8-10-7-6-9-4-2-3-5-11(9)13(10)15/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGWCLZVVXSVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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